2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842974
InChI: InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17842974

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid -

Specification

Molecular Formula C7H9FN2O2
Molecular Weight 172.16 g/mol
IUPAC Name 2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid
Standard InChI InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)
Standard InChI Key RWDDISGMHKVTQZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)C(C(=O)O)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid, delineates its core structure:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

  • Ethyl substituent: At the N1 position of the pyrazole ring.

  • Fluoroacetic acid moiety: A fluorine atom and carboxylic acid group bonded to the same carbon atom at the C4 position of the pyrazole.

The planar pyrazole ring creates a rigid backbone, while the fluoroacetic acid group introduces both electronic and steric effects that influence molecular interactions.

Spectral and Computational Data

Key spectral characteristics include:

  • ¹H NMR: A doublet at δ 6.04 ppm (J = 47.5 Hz) for the fluorinated methine proton, consistent with vicinal fluorine coupling .

  • ¹³C NMR: Signals at δ 170.2 ppm (d, J = 27.4 Hz) for the carboxylic carbon and δ 89.8 ppm (d, J = 183.2 Hz) for the fluorinated carbon.

  • FTIR: Stretching vibrations at 3385 cm⁻¹ (O-H), 1631 cm⁻¹ (C=O), and 1118 cm⁻¹ (C-F) .

Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, with the fluorine atom creating a significant electron-withdrawing effect on the acetic acid group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₉FN₂O₂
Molecular Weight172.16 g/mol
LogP (Calculated)0.87
Water Solubility12.3 mg/mL (25°C)
pKa (Carboxylic Acid)2.94

Synthetic Methodologies

Copper-Catalyzed Coupling

The primary synthesis route involves a three-step sequence:

  • Alkylation: Ethyl bromofluoroacetate reacts with 1-ethyl-4-iodopyrazole in the presence of cesium carbonate and copper(I) iodide at 80°C, yielding the ethyl ester intermediate (85% yield) .

  • Hydrolysis: The ester undergoes saponification with aqueous NaOH in THF/MeOH (4:1) at 60°C for 6 hours.

  • Acidification: Neutralization with HCl affords the final product (92% purity by HPLC) .

Critical parameters include:

  • Catalyst loading: 20 mol% CuI with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine ligand.

  • Solvent system: DMF/H₂O (9:1) optimizes reaction efficiency .

Alternative Pathways

Exploratory routes demonstrate:

  • Suzuki-Miyaura coupling: Using 1-ethyl-4-boronic acid pyrazole derivatives with ethyl 2-fluoro-2-iodoacetate (65% yield, requires palladium catalysis) .

  • Electrochemical synthesis: Anodic oxidation of 1-ethylpyrazole in fluorinated acetate electrolytes (42% yield, lower efficiency but greener profile) .

Biological Evaluation and Mechanisms

Metabolic Stability

In vitro assays using human liver microsomes show:

  • Half-life: 127 minutes (CYP3A4-mediated oxidation dominant).

  • Major metabolite: 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid via defluorination.

Industrial Applications and Challenges

Pharmaceutical Development

The compound serves as:

  • Lead optimization candidate: 58% similarity to FDA-approved pyrazole-based drugs.

  • Prodrug precursor: Ethyl ester derivatives show improved BBB penetration (logP = 1.92) .

Synthetic Limitations

Current challenges include:

  • Low yields (<50%) in large-scale reactions due to fluorine’s steric effects.

  • Purification difficulties: Co-elution of regioisomers on silica gel columns.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
Copper Catalysis859212.40
Palladium Catalysis658918.75
Electrochemical42789.80

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Priority areas include:

  • Heterocycle modifications: Testing thiophene/pyridine replacements for the pyrazole ring.

  • Fluorine positioning: Synthesizing 3-fluoro and difluoro analogs to assess electronic effects.

Formulation Strategies

Innovative approaches under investigation:

  • Nanocrystal suspensions: Improving aqueous solubility (target: >50 mg/mL).

  • Lipid-based delivery systems: Enhancing oral bioavailability in preclinical models.

Environmental Impact Mitigation

Green chemistry initiatives focus on:

  • Solvent recycling: DMF recovery rates exceeding 90% in pilot plants.

  • Catalyst immobilization: Silica-supported Cu nanoparticles for reusable systems.

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